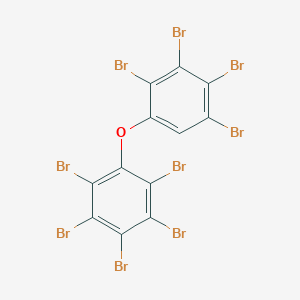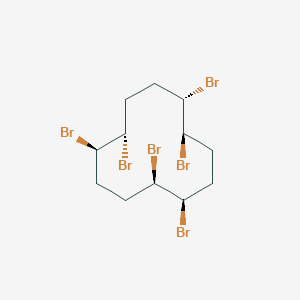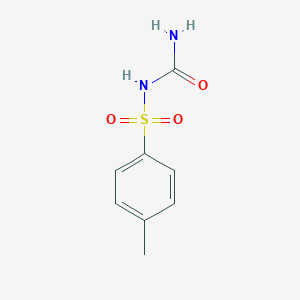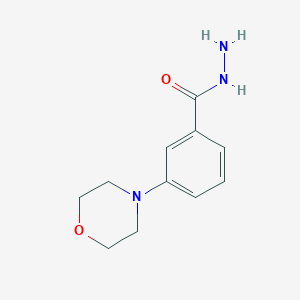
3-Morpholin-4-yl-benzoic acid hydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Morpholin-4-yl-benzoic acid hydrazide involves various chemical reactions. For instance, the condensation of acetic acid hydrazide containing 5-methyl-2-benzoxazolinone with hydrazine hydrate leads to the formation of related compounds. Thiosemicarbazide derivatives are afforded by the reaction of these compounds with substituted isothiocyanates (Umut Salgın-Gökşen et al., 2007). Another example includes the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs, indicating the versatility of hydrazide-based syntheses (S. Joshi et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various analytical techniques. For example, a study on benzofuran-morpholinomethyl-pyrazoline hybrids revealed significant insights into their molecular structure, contributing to our understanding of similar compounds (G. S. Hassan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 3-Morpholin-4-yl-benzoic acid hydrazide derivatives can lead to various products. For instance, the reaction of N-morpholinylacetic acid hydrazide with isothiocyanates results in biologically active thiosemicarbazide derivatives (O. Nurkenov et al., 2013). The reactivity of these compounds can be attributed to the presence of the morpholine group and the hydrazide moiety.
Applications De Recherche Scientifique
Antibacterial and Antitubercular Potential
A study by Joshi et al. (2008) synthesized analogs of benzoic acid hydrazide, which were evaluated for in vitro antibacterial activity against various bacteria and screened for antitubercular activity. The findings indicated significant antibacterial and antitubercular activities for some compounds (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Antimicrobial Activity
A study conducted by Al‐Ghorbani et al. (2017) synthesized morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which were evaluated for anti-proliferative activity against various types of neoplastic cells. These compounds displayed significant antimicrobial properties (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Synthesis of Derivatives for Biological Activity
Research by AlKaissi, Khammas, & التميمي (2015) involved synthesizing a series of morpholine derivatives, including 2-(morpholin-4-yl)acetohydrazide, and evaluating their antibacterial and antifungal activities. The synthesized compounds showed promising biological activity (AlKaissi, Khammas, & التميمي, 2015).
Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, which were evaluated for their vasodilatation properties. These compounds exhibited significant vasorelaxant activities, offering potential therapeutic applications (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).
Propriétés
IUPAC Name |
3-morpholin-4-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNYFSLDILSTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428081 | |
| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-benzoic acid hydrazide | |
CAS RN |
886494-35-5 | |
| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

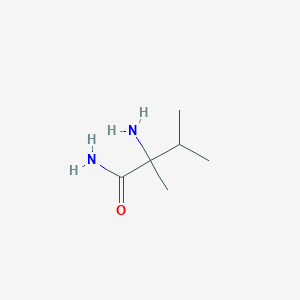

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)


